- Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditionsOrganic Chemistry Frontiers, 2014, 1(4), 415-421,
Cas no 89-84-9 (2',4'-Dihydroxyacetophenone)

2',4'-Dihydroxyacetophenone 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-Dihydroxyphenyl)ethanone
- 4-Acetylresorcinol
- Resacetophenone
- 2,4-Dihydroxyacetophenone
- 2-Methylsalicylic acid
- o-Methyl Salicylic Acid
- 5-Methylsalicylic acid
- 2',4'-Dihydroxyacetophenone
- 1-ACETYL-2,4-DIHYDROXYBENZENE
- 2.4-Dihydroxyacetophenone
- 2,4-DHAP
- [ "" ]
- 2,4-Dihydroxy acetophenone
- Resoacetophenone
- Ethanone, 1-(2,4-dihydroxyphenyl)-
- Resorcinol, 4-acetyl-
- 1-(2,4-dihydroxyphenyl)ethan-1-one
- Acetophenone, 2',4'-dihydroxy-
- 1-(2,4-dihydroxy-phenyl)-ethanone
- .beta.-Resacetophenone
- 4-Acetyl-1,3-benzenediol
- UC3V356VZC
- 2',4'-Dihydro
- 1-(2,4-Dihydroxyphenyl)ethanone (ACI)
- Acetophenone, 2′,4′-dihydroxy- (8CI)
- 1-Acetylbenzene-2,4-diol
- 2′,4′-Dihydroxyacetophenone
- 2′,4′-Dihydroxyphenyl methyl ketone
- NSC 10883
- NSC 37559
- β-Resacetophenone
-
- MDL: MFCD00002279
- インチ: 1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
- InChIKey: SULYEHHGGXARJS-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(O)=CC(O)=CC=1
- BRN: 1282505
計算された属性
- せいみつぶんしりょう: 152.04700
- どういたいしつりょう: 152.047344
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 21
- ぶんしりょう: 152.15
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 57.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.18 g/mL at 25 °C(lit.)
- ゆうかいてん: 144.0 to 147.0 deg-C
- ふってん: 234.6°C (rough estimate)
- フラッシュポイント: 161.1℃
- 屈折率: 1.4945 (estimate)
- PH値: 5 (1g/l, H2O, 20℃)
- PSA: 57.53000
- LogP: 1.30040
- マーカー: 8140
- かんど: Moisture Sensitive
- ようかいせい: 熱アルコール、ピリジン、氷酢酸に溶け、エーテル、ベンゼン、クロロホルムにほとんど溶けない。
2',4'-Dihydroxyacetophenone セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H315,H318,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
- RTECS番号:AM7525000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:4°C, stored under nitrogen
- リスク用語:R36/37/38
2',4'-Dihydroxyacetophenone 税関データ
- 税関コード:2914391000
- 税関データ:
中国税関コード:
2914501900概要:
2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2',4'-Dihydroxyacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18418-100.0g |
1-(2,4-dihydroxyphenyl)ethan-1-one |
89-84-9 | 95% | 100g |
$72.0 | 2023-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045871-100g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 98% | 100g |
¥133.00 | 2024-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D107409-500G |
2',4'-Dihydroxyacetophenone |
89-84-9 | 500g |
¥2204.84 | 2023-11-09 | ||
Life Chemicals | F1995-0239-5g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Chemenu | CM334260-1000g |
2,4-dihydroxyacetophenone |
89-84-9 | 98% | 1000g |
$130 | 2021-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012303-100g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 100g |
¥168 | 2024-05-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D103149-250g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 250g |
¥299.90 | 2023-09-03 | |
ChemScence | CS-W008599-1000g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99.96% | 1000g |
$190.0 | 2021-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806626-500g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 99% | 500g |
880.00 | 2021-05-17 | |
TRC | D450085-25g |
2',4'-Dihydroxyacetophenone |
89-84-9 | 25g |
$ 109.00 | 2023-09-07 |
2',4'-Dihydroxyacetophenone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under solvent free and microwave conditionsJournal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 242-246,
ごうせいかいろ 3
- Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditionsRussian Journal of Organic Chemistry, 2007, 43(12), 1757-1759,
ごうせいかいろ 4
- Synthesis of intermediate 2,4-dihydroxy acetophenoneGuangzhou Huagong, 2011, 39(8), 87-89,
ごうせいかいろ 5
- Facile synthesis of fisetin and its analoguesJournal of the Korean Chemical Society, 2021, 65(1), 67-69,
ごうせいかいろ 6
- ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditionsGreen Chemistry Letters and Reviews, 2017, 10(4), 228-234,
ごうせいかいろ 7
- ZnCl2:2HOAc: a deep eutectic solvent for the Friedel-Crafts acetylation of poly-phenols and chemo-selective protection of alcoholsResearch on Chemical Intermediates, 2023, 49(8), 3589-3603,
ごうせいかいろ 8
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ; 5 min, 20 - 25 °C
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
ごうせいかいろ 9
ごうせいかいろ 10
- Synthesis and biological evaluation of pyranoisoflavone derivatives as anti-inflammatory agentsFitoterapia, 2014, 97, 172-183,
ごうせいかいろ 11
- Efficient deprotection of methoxymethyl ethers of phenols using a solid acid catalyst with Wells-Dawson structureInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1429, 1429-1434,
ごうせいかいろ 12
- Efficient deprotection of phenol methoxymethyl ethers using a solid acid catalyst with Wells-Dawson structureMolecules [online computer file], 2001, 6(12), 1006-1011,
ごうせいかいろ 13
- Microwave-assisted direct ortho-acylation of phenol and naphthol derivatives by BF3·(C2H5)2OBulletin of the Chemical Society of Japan, 2005, 78(2), 284-287,
ごうせいかいろ 14
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
- Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activityBioorganic & Medicinal Chemistry, 2015, 23(4), 657-667,
ごうせいかいろ 15
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; rt
- Efficient and mild synthesis of ortho-hydroxyaryl ketones catalyzed by zinc chloride under solvent-free conditions and microwave irradiationCatalysis Communications, 2006, 7(12), 1067-1071,
ごうせいかいろ 16
- Formation of BF2 chelates during acylation of resorcinol and 4-cyclohexylresorcinol with carboxylic acids in the presence of BF3 etherateZhurnal Obshchei Khimii, 1994, 64(4), 673-6,
ごうせいかいろ 17
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural productsSynthetic Communications, 2009, 39(11), 1949-1956,
ごうせいかいろ 18
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherateSynthetic Communications, 2013, 43(1), 26-33,
ごうせいかいろ 19
- Preparation of intermediate 2,4-dihydroxyacetophenone with high yieldZhejiang Gongye Daxue Xuebao, 2002, 30(2), 109-111,
2',4'-Dihydroxyacetophenone Raw materials
- Ethanone, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-
- 4-Acetoxystyrene
- 4-(1-hydroxyethyl)resorcinol
- Boron, [1-[2-(hydroxy-κO)-4-hydroxyphenyl]ethanonato-κO]difluoro-, (T-4)-
- Ethanone, 1-[4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-2-hydroxyphenyl]-
- Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-
- 2,4-Diacetoxybenzonitrile
2',4'-Dihydroxyacetophenone Preparation Products
2',4'-Dihydroxyacetophenone サプライヤー
2',4'-Dihydroxyacetophenone 関連文献
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James S. Brown,Roger Gl?ser,Charles L. Liotta,Charles A. Eckert catalyst. James S. Brown Roger Gl?ser Charles L. Liotta Charles A. Eckert Chem. Commun. 2000 1295
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Takeshi Teshima,Madoka Takeishi,Tatsuo Arai New J. Chem. 2009 33 1393
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G. Barker,G. P. Ellis J. Chem. Soc. C 1970 2609
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Freddy Pessel,Isabelle Billault,Marie-Christine Scherrmann Green Chem. 2016 18 5558
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Shujun Zhang,Xiya Wang,Yongjun Liu Catal. Sci. Technol. 2017 7 911
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6. Reduction potentials of flavonoid and model phenoxyl radicals. Which ring in flavonoids is responsible for antioxidant activity?Slobodan V. Jovanovic,Steen Steenken,Yukihiko Hara,Michael G. Simic J. Chem. Soc. Perkin Trans. 2 1996 2497
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8. 3-Hydroxy-3-methyl-1,1-dimethoxybutane, a new reagent for dimethylchromenylation: synthesis of lonchocarpin, jacareubin, evodionol methyl ether, and other chromensW. M. Bandaranayake,L. Crombie,D. A. Whiting J. Chem. Soc. C 1971 811
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I. E. Serdiuk,A. D. Roshal RSC Adv. 2015 5 102191
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Zhe Wang,Xiangping Deng,Runde Xiong,Shujuan Xiong,Juan Liu,Xuan Cao,Xiaoyong Lei,Yanming Chen,Xing Zheng,Guotao Tang Med. Chem. Commun. 2018 9 305
2',4'-Dihydroxyacetophenoneに関する追加情報
Recent Advances in the Study of 2',4'-Dihydroxyacetophenone (CAS 89-84-9): A Comprehensive Research Brief
2',4'-Dihydroxyacetophenone (CAS 89-84-9) is a bioactive compound with significant potential in chemical, biological, and pharmaceutical research. Recent studies have explored its diverse applications, including its role as an intermediate in organic synthesis, its antioxidant properties, and its potential therapeutic effects. This research brief synthesizes the latest findings on 2',4'-Dihydroxyacetophenone, focusing on its chemical properties, biological activities, and emerging applications in drug development.
One of the key areas of interest is the compound's antioxidant capacity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2',4'-Dihydroxyacetophenone exhibits strong free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. The study utilized electron paramagnetic resonance (EPR) spectroscopy to quantify its radical scavenging efficiency, revealing a dose-dependent response. These findings suggest potential applications in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
In addition to its antioxidant properties, recent research has highlighted the compound's antimicrobial activity. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2',4'-Dihydroxyacetophenone exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed minimum inhibitory concentration (MIC) assays and time-kill kinetics to evaluate its efficacy, with results indicating promising bacteriostatic effects at low micromolar concentrations. These findings open new avenues for developing novel antibacterial agents.
The compound's role in organic synthesis has also been a focus of recent investigations. A 2023 study in Tetrahedron detailed an efficient synthetic route for 2',4'-Dihydroxyacetophenone derivatives using green chemistry principles. The researchers achieved high yields (up to 85%) through a solvent-free aldol condensation reaction, highlighting the compound's versatility as a building block for more complex molecules. This approach aligns with the growing demand for sustainable synthetic methodologies in pharmaceutical manufacturing.
Emerging evidence also points to potential anti-inflammatory applications. A preclinical study published in European Journal of Pharmacology (2024) demonstrated that 2',4'-Dihydroxyacetophenone significantly reduced pro-inflammatory cytokine production (IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies revealed that this effect was mediated through inhibition of the NF-κB signaling pathway. While further validation is needed, these results suggest therapeutic potential for inflammatory conditions.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed critical ADME (absorption, distribution, metabolism, excretion) properties. Research published in Drug Metabolism and Disposition (2023) characterized the compound's metabolic profile using human liver microsomes, identifying glucuronidation as the primary metabolic pathway. These data provide valuable insights for future formulation strategies and dosage optimization.
In conclusion, the growing body of research on 2',4'-Dihydroxyacetophenone (CAS 89-84-9) underscores its multifaceted potential in chemical biology and pharmaceutical applications. Current studies demonstrate promising biological activities, synthetic utility, and therapeutic possibilities. Future research directions may include structure-activity relationship studies to optimize its pharmacological properties, as well as investigations into its potential synergistic effects with existing drugs. The compound's diverse biological activities and synthetic accessibility position it as an important focus for continued research in medicinal chemistry and drug discovery.
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